Methyl 4-(3-phenylpropanoyloxy)benzoate
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Overview
Description
Methyl 4-(3-phenylpropanoyloxy)benzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group esterified with a methyl group and a 3-phenylpropanoyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-phenylpropanoyloxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 3-phenylpropanoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then neutralized, and the product is extracted and purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and increased yield. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-(3-phenylpropanoyloxy)benzoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-(3-phenylpropanoyloxy)benzoic acid.
Reduction: Methyl 4-(3-phenylpropanoyloxy)benzyl alcohol.
Substitution: Nitro or halogen-substituted derivatives of this compound.
Scientific Research Applications
Chemistry: Methyl 4-(3-phenylpropanoyloxy)benzoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed esterification and hydrolysis reactions. It can also be used as a model compound to investigate the metabolism of ester-containing drugs.
Medicine: this compound has potential applications in drug development. Its ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients, making it a useful prodrug candidate.
Industry: In the materials science industry, this compound is used in the synthesis of polymers and resins. It can also be employed as a plasticizer or a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Methyl 4-(3-phenylpropanoyloxy)benzoate involves its hydrolysis to release 4-hydroxybenzoic acid and 3-phenylpropanoic acid. These metabolites can then interact with various molecular targets in the body. For example, 4-hydroxybenzoic acid is known to inhibit certain enzymes involved in the biosynthesis of coenzyme Q10, while 3-phenylpropanoic acid can modulate the activity of neurotransmitter receptors.
Comparison with Similar Compounds
Methyl 4-hydroxybenzoate:
Methyl 4-(3-methylpropanoyloxy)benzoate: Similar in structure but with a methyl group instead of a phenyl group, affecting its reactivity and applications.
Ethyl 4-(3-phenylpropanoyloxy)benzoate: An ethyl ester analog with slightly different physical and chemical properties.
Uniqueness: Methyl 4-(3-phenylpropanoyloxy)benzoate is unique due to the presence of the 3-phenylpropanoyloxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
methyl 4-(3-phenylpropanoyloxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-17(19)14-8-10-15(11-9-14)21-16(18)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVVUJNJSSOEFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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